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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenozolone is a central nervous system (CNS) stimulant that is structurally related to

pemoline.[1] Developed in the 1960s by Laboratoires Dausse, fenozolone, also known as

Ordinator, was investigated for its psychostimulant properties.[2][3] As an analog of pemoline, a

compound previously used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD),

fenozolone is of interest to researchers studying the structure-activity relationships of 4-

oxazolidinone derivatives and their impact on monoaminergic systems.[4][5]

This technical guide provides a comprehensive overview of fenozolone, with a comparative

analysis to its parent compound, pemoline. It is intended for researchers, scientists, and drug

development professionals interested in the pharmacology and experimental evaluation of

these compounds. This document summarizes the available chemical and pharmacological

data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper

understanding of fenozolone as a pemoline analog.

Chemical and Physical Properties
Fenozolone and pemoline share a common 4-oxazolidinone core structure, with variations in

the substituent at the 2-amino position. These structural similarities and differences are key to

their pharmacological profiles.
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Property Fenozolone Pemoline

IUPAC Name
(RS)-2-ethylamino-5-phenyl-

1,3-oxazol-4-one

(RS)-2-amino-5-phenyl-1,3-

oxazol-4(5H)-one

Synonyms Ordinator, LD 3394
Cylert, 2-Imino-5-phenyl-4-

oxazolidinone

Chemical Formula C₁₁H₁₂N₂O₂ C₉H₈N₂O₂

Molar Mass 204.23 g/mol 176.17 g/mol

CAS Number 15302-16-6 2152-34-3

Appearance White to off-white solid
White, tasteless, odorless

powder

Solubility Soluble in DMSO Relatively insoluble in water

Pharmacological Profile
Mechanism of Action
Both fenozolone and pemoline exert their stimulant effects primarily through the modulation of

dopamine and norepinephrine signaling in the CNS.

Fenozolone is characterized as a norepinephrine-dopamine releasing agent (NDRA).[5]

Research indicates that it enhances the release and inhibits the reuptake of catecholamines,

particularly dopamine and norepinephrine.[6] One in vitro study demonstrated that fenozolone
inhibits the uptake of norepinephrine and dopamine in rat brain tissues, and also affects

serotonin uptake.[7]

Pemoline is described as a selective dopamine reuptake inhibitor and a weak dopamine

releasing agent.[4] Its mechanism is thought to be mediated through dopaminergic pathways,

leading to increased levels of dopamine in the synapse.[8] Unlike many other stimulants,

pemoline is reported to have minimal effects on norepinephrine, resulting in fewer

cardiovascular side effects.[4]

The proposed mechanism of action for both compounds at a synaptic level is illustrated in the

following diagram:
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Proposed mechanism of Fenozolone and Pemoline.
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Quantitative Pharmacological Data
A comprehensive comparison of the potency and selectivity of fenozolone and pemoline

requires quantitative data from in vitro assays. Unfortunately, specific binding affinities (Ki) and

half-maximal inhibitory concentrations (IC50) for the dopamine transporter (DAT) and

norepinephrine transporter (NET) are not readily available in the public domain for fenozolone.

The table below summarizes the available information and indicates where data is lacking.

Compound Target Assay Type Value Reference

Fenozolone DAT
Binding Affinity

(Ki)

Data not

available
-

NET
Binding Affinity

(Ki)

Data not

available
-

DAT
Reuptake

Inhibition (IC50)

Data not

available
-

NET
Reuptake

Inhibition (IC50)

Data not

available
-

Pemoline DAT
Binding Affinity

(Ki)

Data not

available
-

NET
Binding Affinity

(Ki)

Data not

available
-

DAT
Reuptake

Inhibition (IC50)

Data not

available
-

NET
Reuptake

Inhibition (IC50)

Data not

available
-

One comparative in vitro study reported that both fenozolone and pemoline inhibit

norepinephrine and dopamine uptake in rat brain tissues, but at higher concentrations than d,l-

amphetamine.[7]

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the study of

fenozolone and pemoline.

Synthesis Protocols
A general method for the synthesis of fenozolone involves the cyclization of N-ethyl-N'-(α-

phenyl-α-chloroacetyl)urea in the presence of a base like sodium ethoxide.[9]

Materials:

N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea

Sodium ethoxide (NaOEt)

Ethanol (absolute)

Ice-water bath

Standard laboratory glassware

Procedure:

Prepare a solution of sodium ethoxide in absolute ethanol.

Suspend N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in absolute ethanol.

Add the sodium ethoxide solution to the suspension.

Reflux the reaction mixture for a specified period (e.g., 2 hours).

Allow the mixture to cool to room temperature.

Precipitate the product by adding ice-water.

Collect the precipitate by filtration, wash with cold water, and dry.

Recrystallization from a suitable solvent like benzene can be performed for purification.
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Pemoline can be synthesized by the condensation of an ester of mandelic acid with guanidine.

[10]

Materials:

Ethyl mandelate or methyl mandelate

Guanidine nitrate

Sodium metal or Sodium hydroxide

Methanol or Ethanol

Concentrated Hydrochloric acid (HCl)

Standard laboratory glassware

Procedure (using Sodium Metal as base):

Slowly add small pieces of sodium metal to methanol and allow the exothermic reaction to

subside, cooling the mixture in an ice/water bath.

Add guanidine nitrate to the sodium methoxide solution and stir for 30 minutes.

Add a solution of mandelic ester in methanol.

Reflux the resulting solution until the evolution of ammonia ceases (approximately 60

minutes).

Cool the reaction mixture and acidify to a pH of 2-4 with concentrated HCl.

Filter the precipitated pemoline, and wash with cold water and methanol.

In Vitro Assay Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the dopamine transporter.
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Workflow for a DAT competitive binding assay.

Materials:

Membrane preparation from cells expressing human DAT (e.g., HEK293-hDAT) or from brain

tissue rich in DAT (e.g., rat striatum).

Radioligand (e.g., [³H]WIN 35,428 or [³H]nomifensine).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1672526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compounds (fenozolone, pemoline).

Reference compound (e.g., cocaine or GBR 12909).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Wash buffer (cold assay buffer).

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3%

polyethyleneimine.

Cell harvester.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet

the membranes. Resuspend the pellet in fresh buffer.

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer),

non-specific binding (radioligand + excess unlabeled ligand), and competitive binding

(radioligand + varying concentrations of test compound).

Incubation: Add the membrane preparation to all wells and incubate at a specified

temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure

the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of the test

compound to determine the IC50 value. The Ki value can then be calculated using the

Cheng-Prusoff equation.
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This protocol is similar to the DAT binding assay but uses a NET-specific radioligand and

membrane source.

Materials:

Membrane preparation from cells expressing human NET (e.g., HEK293-hNET) or from brain

tissue rich in NET (e.g., rat frontal cortex).

Radioligand (e.g., [³H]nisoxetine).

Test compounds (fenozolone, pemoline).

Reference compound (e.g., desipramine).

Other materials are as described for the DAT binding assay.

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of NET-

specific reagents.

In Vivo Studies
Data from in vivo studies are essential for understanding the physiological and behavioral

effects of CNS stimulants. While clinical trial data for pemoline in the treatment of ADHD is

available, preclinical in vivo data, especially for fenozolone, is limited.

A study using functional magnetic resonance imaging (fMRI) in healthy human subjects

showed that a single dose of fenozolone (20 mg/50 kg) modulated cerebral motor activity,

suggesting an involvement of monoamines in this effect.[11]

For pemoline, animal studies have shown that it increases spontaneous motor activity in mice.

[12] High doses of pemoline have been reported to induce self-injurious behavior in rats, a

model used to study the neurobiology of certain compulsive disorders.[2]

Conclusion
Fenozolone, as a structural analog of pemoline, presents an interesting case for the study of

structure-activity relationships within the 4-oxazolidinone class of CNS stimulants. Both

compounds are understood to modulate dopaminergic and noradrenergic systems, although
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the specifics of their interactions with monoamine transporters, particularly for fenozolone,

require further quantitative investigation. The experimental protocols detailed in this guide

provide a framework for researchers to conduct comparative studies to elucidate the

pharmacological nuances between these two compounds. The lack of comprehensive in vivo

and quantitative in vitro data for fenozolone highlights an area ripe for future research, which

could provide valuable insights into the design of novel CNS stimulants with specific

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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